N-Desmethyl Dapoxetine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

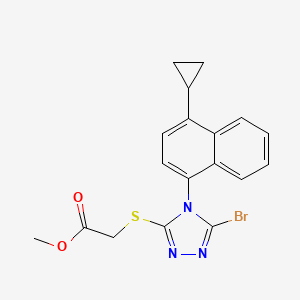

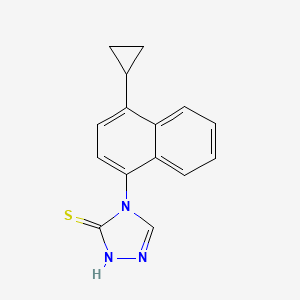

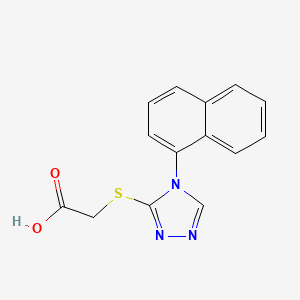

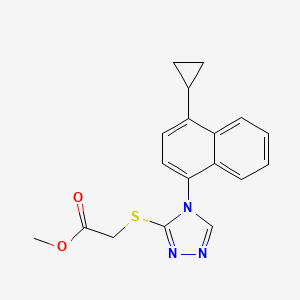

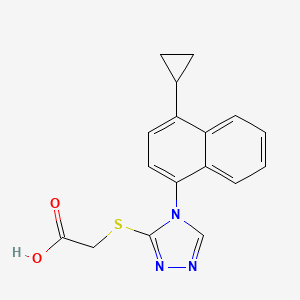

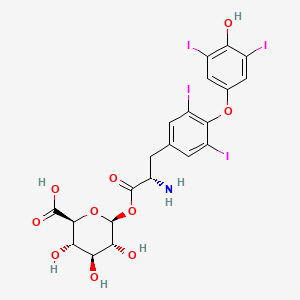

“N-Desmethyl Dapoxetine Hydrochloride” is a synthetic compound derived from Dapoxetine . Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used as a treatment for premature ejaculation . The chemical name for “N-Desmethyl Dapoxetine Hydrochloride” is (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of “N-Desmethyl Dapoxetine Hydrochloride” can be achieved through various methods, including demethylation and hydrogenation . The process involves resolving racemic dapoxetine with a chiral acid to obtain the salt of the chiral acid and (+)-dapoxetine .Molecular Structure Analysis

The molecular formula for “N-Desmethyl Dapoxetine Hydrochloride” is C20H21NO : HCl . The molecular weight is 291.4 : 36.5 . The SMILES representation is CNC@HCCOC2=CC=CC3=C2C=CC=C3.Cl .Chemical Reactions Analysis

“N-Desmethyl Dapoxetine Hydrochloride” is primarily biotransformed to its mono-desmethyl analogue . An N-oxide metabolite is also formed, as well as the N,N-didesmethyl metabolite, although to a minor degree .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Desmethyl Dapoxetine Hydrochloride” include a molecular formula of C20H21NO : HCl and a molecular weight of 291.4 : 36.5 . It is a white crystalline powder.Applications De Recherche Scientifique

Analytical Method Development

- Spectrophotometric Method for Estimation : A study developed and validated a simple, accurate, sensitive, reproducible, and specific spectrophotometric method for the determination of Dapoxetine HCl in bulk and its pharmaceutical formulations. This method was validated according to ICH Q2 R1 guidelines, showing good precision and robustness, making it suitable for routine quality control analysis (Kanani Vineeta & K. Muralikrishna, 2013).

Formulation and Delivery Systems

- Taste-Masked Oral Thin Films (OTFs) : Research aimed at developing and optimizing dapoxetine taste-masked OTFs to offer faster dissolution rates, rapid release patterns, lower liver metabolism, and better patient compliance. A factorial design was used to optimize the formulation, resulting in an optimized OTF with excellent in vivo disintegration time and good overall taste acceptability (I. El-said, Ahmed A. Aboelwafa, & Omaima N. ElGazayerly, 2021).

Therapeutic Efficacy and Safety

- Transdermal Delivery for Rheumatic Arthritis : A novel study explored the therapeutic efficacy of transdermal delivery of Dapoxetine HCl in transethosome nanovesicles for the treatment of rheumatic arthritis (RA). This method aimed to improve patient compliance by overcoming the drawbacks associated with oral administration. The study demonstrated enhanced bioavailability and significant reduction in serum markers associated with RA, presenting a new potential therapeutic application for Dapoxetine HCl (H. Salem et al., 2020).

Pharmacokinetic Studies

- Influence of Evodiamine on Pharmacokinetics : A study investigated the effect of evodiamine on the pharmacokinetics of dapoxetine and its active metabolite, desmethyl dapoxetine, in rats. It was found that evodiamine inhibits the metabolism of dapoxetine, which could affect the pharmacodynamic interaction when co-administered, highlighting the importance of considering drug-drug interactions in clinical settings (Rui-fang Li et al., 2015).

DNA Interaction Studies

- Binding Mechanism with Calf Thymus DNA : Research focusing on the interaction between Dapoxetine and calf thymus DNA (ctDNA) revealed that Dapoxetine may interact with DNA through a static quenching mechanism and groove binding. This study is significant in understanding the molecular interaction of Dapoxetine with DNA, which could be crucial for developing molecular probes or therapeutic agents (Nawaf A. Alsaif et al., 2020).

Safety And Hazards

Propriétés

Numéro CAS |

157166-71-7 |

|---|---|

Nom du produit |

N-Desmethyl Dapoxetine HCl |

Formule moléculaire |

C20H22ClNO |

Poids moléculaire |

327.86 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

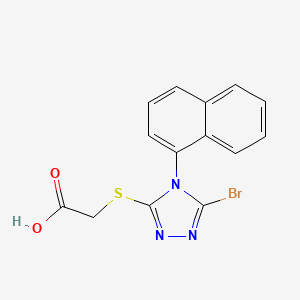

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)